An In-depth Technical Guide to the Chemical Properties of Cbz-D-allo-isoleucine
An In-depth Technical Guide to the Chemical Properties of Cbz-D-allo-isoleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-α-Carbobenzyloxy-D-allo-isoleucine (Cbz-D-allo-isoleucine). This compound is a protected form of D-allo-isoleucine, a non-proteinogenic amino acid, making it a valuable building block in peptide synthesis and drug discovery.
Core Chemical Properties
Cbz-D-allo-isoleucine is a derivative of the amino acid D-allo-isoleucine, where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection prevents unwanted side reactions during peptide coupling.
Table 1: General and Physical Properties of Cbz-D-allo-isoleucine and Related Compounds
| Property | Cbz-D-allo-isoleucine | D-alloisoleucine |
| Molecular Formula | C₁₄H₁₉NO₄[1] | C₆H₁₃NO₂[2] |
| Molecular Weight | 265.3 g/mol [1] | 131.17 g/mol [2] |
| CAS Number | Not available | 1509-35-9[3] |
| Appearance | White to off-white powder or crystals (inferred) | White to off-white powder or crystals[3] |
| Melting Point | Data not available | 291 °C (decomposes)[3] |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane (inferred from general properties of Cbz-protected amino acids). | Soluble in water (4 mg/mL with sonication)[4]. |
| Optical Rotation | Data not available | [α]20/D -38° in 6 M HCl[3] |
Spectroscopic Data
Spectroscopic methods are crucial for the identification and characterization of Cbz-D-allo-isoleucine.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of Cbz-D-allo-isoleucine and to distinguish it from its diastereomer, Cbz-D-isoleucine. Studies have shown that the chemical shift of the α-proton in D-allo-isoleucine derivatives is typically found at a higher chemical shift (further downfield) compared to the corresponding L-isoleucine derivatives[5][6]. Similarly, the ¹³C chemical shift of the α-carbon in D-allo-isoleucine derivatives is usually at a lower chemical shift (further upfield)[5].
2.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for determining the molecular weight of Cbz-D-allo-isoleucine. Fragmentation patterns in tandem MS (MS/MS) can provide structural information. The fragmentation of underivatized leucine and isoleucine isomers has been studied, and differences in their CID-MS/MS spectra can be used for their differentiation[7][8][9]. For Cbz-protected peptides, the fragmentation often involves the loss of the Cbz group or cleavage of the peptide backbone[10].
2.3. Infrared (IR) Spectroscopy
The IR spectrum of Cbz-D-allo-isoleucine is expected to show characteristic absorption bands for the N-H bond of the urethane, the C=O stretching of the carbamate and the carboxylic acid, and the aromatic C-H and C=C stretching of the benzyl group.
Experimental Protocols
The following are detailed methodologies for the synthesis and use of Cbz-D-allo-isoleucine.
3.1. Synthesis of Cbz-D-allo-isoleucine
This protocol is a general method for the N-protection of an amino acid using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, adapted for D-alloisoleucine[11].
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Materials: D-alloisoleucine, Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (Cbz-Cl), Diethyl Ether, Hydrochloric Acid (HCl), Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄), Ice bath, Magnetic stirrer and stir bar, Separatory funnel, Round-bottom flask, Rotary evaporator.
-
Procedure:
-
In a round-bottom flask, dissolve D-alloisoleucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The product should precipitate out of the solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield Cbz-D-allo-isoleucine.
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Workflow for the Synthesis of Cbz-D-allo-isoleucine
Caption: A workflow diagram for the synthesis of Cbz-D-allo-isoleucine.
3.2. Use of Cbz-D-allo-isoleucine in Solid-Phase Peptide Synthesis (SPPS)
Cbz-D-allo-isoleucine can be incorporated into a peptide sequence using standard peptide coupling reagents. The following is a general workflow for its use in Fmoc-based SPPS.
-
Procedure:
-
The peptide chain is assembled on a solid support, with each amino acid being protected with an Fmoc group at the N-terminus.
-
For the incorporation of Cbz-D-allo-isoleucine, it is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the growing peptide chain.
-
The Cbz group is stable to the piperidine solution used for Fmoc deprotection.
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Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). The N-terminal Cbz group is generally stable to these conditions.
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Logical Flow of Cbz-D-allo-isoleucine in Peptide Synthesis
Caption: Use of Cbz-D-allo-isoleucine in solid-phase peptide synthesis.
3.3. Deprotection of the Cbz Group
The Cbz group can be removed by catalytic hydrogenation.
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Materials: Cbz-protected peptide, Palladium on carbon (Pd/C) catalyst, Methanol or Ethanol, Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus), Celite.
-
Procedure:
-
Dissolve the Cbz-protected peptide in methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus or place it under a hydrogen atmosphere (e.g., a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
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Biological and Pharmacological Relevance
While Cbz-D-allo-isoleucine is primarily a synthetic building block, the D-allo-isoleucine moiety has biological significance.
-
D-Amino Acids in Nature: D-amino acids are found in various natural products, including peptide antibiotics. The incorporation of D-amino acids can confer resistance to enzymatic degradation and can be crucial for biological activity.
-
Alloisoleucine in Disease: L-alloisoleucine is a diagnostic marker for maple syrup urine disease (MSUD), a metabolic disorder[12]. While the direct role of D-allo-isoleucine in this disease is not established, the stereochemistry of isoleucine and its isomers is of clinical interest.
-
Precursor in Biosynthesis: L-alloisoleucine serves as a precursor in the biosynthesis of coronatine, a phytotoxin produced by certain bacteria[12]. Studies have also investigated the biogenetic origin of D-isoleucine and N-methyl-L-alloisoleucine residues in actinomycins, suggesting that various isoleucine stereoisomers can be precursors[13].
Signaling and Metabolic Context of Isoleucine Isomers
Caption: The relationship between synthetic Cbz-D-allo-isoleucine and its biological context.
Conclusion
Cbz-D-allo-isoleucine is a key chiral building block for the synthesis of peptides and other complex molecules. Its unique stereochemistry can be leveraged to create novel structures with potentially enhanced biological activity and stability. The experimental protocols provided herein offer a foundation for the synthesis and application of this valuable compound in research and development. A thorough understanding of its chemical properties and the biological roles of its parent amino acid is essential for its effective utilization in the design of new therapeutics and research tools.
References
- 1. scbt.com [scbt.com]
- 2. Alloisoleucine, D- | C6H13NO2 | CID 94206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D -allo-Isoleucine 1509-35-9 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Alloisoleucine - Wikipedia [en.wikipedia.org]
- 13. Biogenetic Origin of the d-Isoleucine and N-Methyl-l-Alloisoleucine Residues in the Actinomycins - PMC [pmc.ncbi.nlm.nih.gov]
